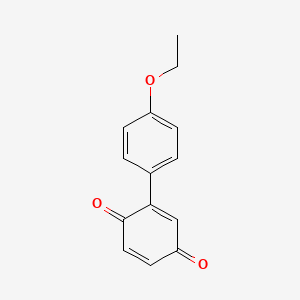

对苯醌,(对乙氧基苯基)-

描述

p-Benzoquinone, also known as para-benzoquinone or p-BQ, is a quinone derivative that is a significant metabolite of benzene, a well-known environmental carcinogen. It is characterized by its ability to form adducts with DNA bases, which are recognized and excised by specific human DNA repair activities . p-Benzoquinone and its derivatives are involved in a variety of chemical reactions and have been studied for their potential applications in molecular recognition and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of p-benzoquinone derivatives can be achieved through various methods. For instance, derivatives such as 2,5-bis(thiophene) and 2,5-bis(ethylenedioxy-thiophene) (EDOT) derivatives of 3,6-diethoxy-1,4-benzoquinone were prepared using Stille coupling, which is a palladium-catalyzed cross-coupling reaction . Another synthesis approach involves the condensation of hydroquinone compounds with phytol followed by hydrolysis to produce specific benzoquinone derivatives . These synthetic routes allow for the introduction of various functional groups, which can significantly alter the properties and reactivity of the benzoquinone core.

Molecular Structure Analysis

The molecular structure of p-benzoquinone derivatives can vary significantly depending on the substituents attached to the quinone ring. For example, the thiophene derivatives of benzoquinone exhibit a planar conformation due to conjugation and nonbonded S···O interactions, while EDOT derivatives show a twisted conformation due to steric hindrance . The presence of substituents can also influence the electronic properties of the quinone, as seen in the case of perezone derivatives, where electron-donor and electron-acceptor groups affect the reduction potentials and the hydrogen bonding within the molecule .

Chemical Reactions Analysis

p-Benzoquinone is reactive and can participate in various chemical reactions. It can form charge-transfer complexes with other molecules, as demonstrated with a large bisphenol A derivative, indicating its potential in molecular recognition applications . Additionally, p-benzoquinone can undergo oligomerization in the presence of mineral acids to form complex dibenzofuran derivatives, as well as other high molecular weight compounds . The reactivity of p-benzoquinone with DNA bases to form adducts is of particular interest in toxicology and environmental health studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-benzoquinone derivatives are influenced by their molecular structure. The planarity or non-planarity of the molecule can affect its absorption spectra, as seen in the differences between para and meta thiophene isomers . The presence of different substituents can also modify the reduction potentials and the ability to form hydrogen bonds, which are important factors in the electrochemical behavior of these compounds . The reactivity of p-benzoquinone with glutathione and its cytotoxic effects in isolated rat hepatocytes highlight its biological significance and potential for inducing oxidative stress .

科学研究应用

1. 双信号化学传感器

该化合物可用作次氯酸的双信号化学传感器,正如张等人 (2011) 所证明的。他们发现 HClO 氧化对甲氧基苯酚衍生物会诱导分子内电荷转移,从而导致水溶液中可检测的颜色和荧光变化 (张等人,2011).

2. 毒理学意义

Porubek 等人 (1986) 探索了醌亚胺(一类生物反应性中间体),突出了 4-(乙氧基苯基)-对苯醌亚胺作为止痛药非那西汀代谢过程中形成的潜在反应性中间体的毒理学重要性 (Porubek 等人,1986).

3. 电化学膜应用

Zaky 和 Chaplin (2014) 的一项研究深入探讨了使用多孔 Ti4O7 反应性电化学膜去除各种酚类物质(包括对苯醌)的去除机理。他们观察到对苯醌的去除主要是由于与电化学形成的羟基自由基反应 (Zaky 和 Chaplin,2014).

4. DNA 寡脱氧核苷酸研究

Chenna 和 Singer (1995) 进行了对苯醌-2'-脱氧胞苷和对苯醌-2'-脱氧腺苷加合物的规模合成。他们探索了将这些加合物整合到 DNA 寡脱氧核苷酸中的可能性,这对于理解这些修饰的 DNA 结构的生化特性具有重要意义 (Chenna 和 Singer,1995).

5. 生物聚合催化剂

2003 年,Daodong Zhang 和 G. Jin 报道了双核 2,5-二取代氨基对苯醌-镍(II) 配合物的合成,该配合物在没有助催化剂的情况下对乙烯聚合显示出高活性,从而生产出高分子量聚乙烯 (Zhang 和 Jin,2003).

6. 亲电芳基化催化剂

Jean‐Ho Chu 等人 (2009) 描述了由乙酸钯催化的邻位芳基化 2-苯氧基吡啶的有效合成。对苯醌在催化反应中作为配体和共氧化剂发挥了重要作用,表明其在精细化学合成中的用途 (Jean‐Ho Chu 等人,2009).

作用机制

Target of Action

It is known that quinones, a class of compounds to which p-benzoquinone belongs, interact with various biological molecules, including proteins and dna .

Mode of Action

It is known that quinones can undergo redox cycling, generating reactive oxygen species (ros) that can cause oxidative stress and damage to cellular components .

Biochemical Pathways

Quinone imines, a class of compounds related to p-Benzoquinone, (p-ethoxyphenyl)-, have been found to be reactive intermediates in the metabolism of certain drugs . These intermediates can interact with various biochemical pathways, potentially leading to toxicological effects .

Pharmacokinetics

The molecular weight of p-benzoquinone is 1080948 , which may influence its pharmacokinetic properties.

Result of Action

Quinones and related compounds are known to cause oxidative stress and damage to cellular components .

安全和危害

未来方向

The satisfactory stability and low cost of synthesizing Cu/TS-1 give this method considerable potential for further industrialization . The absorption spectra of arylated p-benzoquinone derivatives have been assessed from optimized structures with the help of time-dependent density functional theory . Designed compounds show strong absorption bands as compared to the reference molecule with chloroform solvent and IEFPCM model .

属性

IUPAC Name |

2-(4-ethoxyphenyl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-2-17-12-6-3-10(4-7-12)13-9-11(15)5-8-14(13)16/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAFVPYNCBNXAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211833 | |

| Record name | p-Benzoquinone, (p-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6276-62-6 | |

| Record name | (p-Ethoxyphenyl)-p-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006276626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC727414 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Quinone, p-phenethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Benzoquinone, (p-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (P-ETHOXYPHENYL)-P-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5G8740Y8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

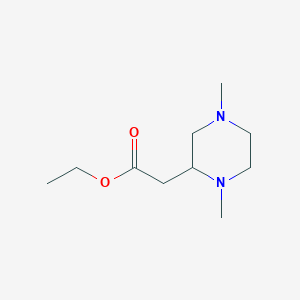

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![naphtho[1,2-b]furan-3(2H)-one](/img/structure/B3031632.png)